1-(Azidomethyl)-1H-1,2,3-benzotriazole
Overview
Description
1-(Azidomethyl)-1H-1,2,3-benzotriazole is an organic compound belonging to the class of azides It is characterized by the presence of an azidomethyl group attached to a benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with azidomethyl reagents. One common method is the nucleophilic substitution reaction where benzotriazole is treated with chloromethyl azide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure the safe handling of azide compounds due to their potential explosiveness. Continuous flow reactors and automated systems are often employed to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the azide group.
Common Reagents and Conditions:
Cycloaddition Reactions: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation under mild conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
1-(Azidomethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of energetic materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-1H-1,2,3-benzotriazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into C-H bonds, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
1-(Azidomethyl)-1H-1,2,3-benzotriazole can be compared with other azidomethyl-substituted heterocycles:
1-(Azidomethyl)-5H-tetrazole: Similar in structure but with a tetrazole ring instead of a benzotriazole ring. It is also used in energetic materials and coordination chemistry.
1-(Azidomethyl)-1H-tetrazole: Another azidomethyl-substituted compound with applications in similar fields.
Uniqueness: this compound is unique due to its benzotriazole ring, which imparts distinct electronic and steric properties compared to other azidomethyl-substituted compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(azidomethyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-11-9-5-13-7-4-2-1-3-6(7)10-12-13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIHVMNYWHGPBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301955 | |
Record name | 1-(Azidomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-90-9 | |
Record name | 1-(Azidomethyl)-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26964-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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